methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a methyl ester group at position 3 and an isochromenone-derived acyl amino moiety at position 2. The isochromenone substituent introduces a fused aromatic system, which may enhance π-π stacking interactions in biological targets or crystal lattices .
Synthetic routes for such benzothiophene derivatives often involve sulfonylation of anthranilic acid precursors or transesterification strategies, as described for structurally related methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates . However, introducing substituents post-cyclization is challenging due to competing reaction pathways, necessitating precise synthetic planning to avoid isomer mixtures .
Properties
IUPAC Name |
methyl 2-[(1-oxoisochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-25-20(24)16-13-8-4-5-9-15(13)27-18(16)21-17(22)14-10-11-6-2-3-7-12(11)19(23)26-14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJHLZLNQIGLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common route includes the condensation of 1-oxo-1H-isochromen-3-carboxylic acid with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
Methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzothiophene Derivatives
Key Observations:
- Ester Group Variability: Replacement of the methyl ester (target compound) with ethyl (e.g., ) increases lipophilicity but may reduce metabolic stability.
- Synthetic Complexity: Chromene-anilinocarbonyl derivatives require multi-component reactions, whereas the target compound’s synthesis relies on controlled sulfonylation to prevent transesterification .
Table 2: Physicochemical and Pharmacological Data
*Antioxidant activity measured via DPPH radical scavenging.
†Estimated via computational models.
‡Range reflects substituent-dependent variability.
Key Observations:
- Density and Solubility: The target compound’s predicted density (~1.45 g/cm³) aligns with analogs like the 4-chlorophenyl derivative , suggesting similar packing efficiencies in solid states.
- Biological Activity: Ethyl acrylamido derivatives exhibit moderate antioxidant activity (IC₅₀: 12.8–45.2 μM) , while the target compound’s isochromenone group may confer distinct activity profiles due to enhanced π-delocalization.
Crystallographic and Conformational Analysis
- Hydrogen Bonding: The target compound’s amide and ester groups likely form intermolecular hydrogen bonds, akin to patterns observed in 2-[(4-chlorobenzylidene)amino] derivatives . Such interactions influence crystal lattice stability and solubility.
- Ring Puckering: The tetrahydrobenzothiophene ring adopts a non-planar conformation, with puckering parameters comparable to those in cyclopentane-based systems . Substituents like the isochromenone group may induce strain, altering ring dynamics versus simpler analogs (e.g., carbonitrile derivatives ).
Biological Activity
Methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of isochromenyl and benzothiophene moieties. Its molecular formula is with a molecular weight of approximately 383.42 g/mol. The structure includes functional groups that are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may inhibit certain enzymes or receptors involved in inflammatory pathways and cancer cell proliferation. The detailed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes linked to tumor growth and inflammation.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, impacting cellular signaling pathways associated with cancer and inflammatory diseases.
Antitumor Activity
Several studies have evaluated the antitumor properties of this compound:
- Case Study : A study reported an IC50 value ranging from 23.2 to 49.9 μM for various derivatives of this compound against breast cancer cell lines (MCF-7). The treatment resulted in significant apoptosis induction and cell cycle arrest at G2/M phase .
| Compound | IC50 (μM) | Effect on Apoptosis | Cell Cycle Phase Arrest |
|---|---|---|---|
| Derivative A | 23.2 | Induced apoptosis | G2/M phase |
| Derivative B | 49.9 | Moderate apoptosis | S phase |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects:
- Mechanism : It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.
Synthesis and Biological Evaluation
The synthesis of this compound typically involves multi-step organic reactions using coupling reagents like dicyclohexylcarbodiimide (DCC) under controlled conditions.
In Vivo Studies
In vivo studies have shown promising results regarding the compound's safety profile and efficacy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
